molecular formula C8H8ClFS B7995696 4-Chloro-3-fluorophenyl ethyl sulfide

4-Chloro-3-fluorophenyl ethyl sulfide

Cat. No.: B7995696
M. Wt: 190.67 g/mol
InChI Key: BXUSMPUNMLDACG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-fluorophenyl ethyl sulfide is an organic compound with the molecular formula C8H8ClFS. It is also known as 1-Chloro-4-(ethylthio)-2-fluorobenzene. This compound is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with an ethyl sulfide group. The combination of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluorophenyl ethyl sulfide typically involves the reaction of 4-chloro-3-fluorophenol with ethylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the ethyl sulfide linkage. The general reaction scheme is as follows:

4-Chloro-3-fluorophenol+EthylthiolNaOH, Reflux4-Chloro-3-fluorophenyl ethyl sulfide\text{4-Chloro-3-fluorophenol} + \text{Ethylthiol} \xrightarrow{\text{NaOH, Reflux}} \text{this compound} 4-Chloro-3-fluorophenol+EthylthiolNaOH, Reflux​4-Chloro-3-fluorophenyl ethyl sulfide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluorophenyl ethyl sulfide can undergo various chemical reactions, including:

    Oxidation: The ethyl sulfide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro and fluoro substituents can be reduced under specific conditions, although this is less common.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dehalogenated products

    Substitution: Substituted phenyl ethyl sulfides

Scientific Research Applications

4-Chloro-3-fluorophenyl ethyl sulfide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluorophenyl ethyl sulfide depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of the chloro and fluoro substituents can influence the compound’s binding affinity and specificity for molecular targets. The ethyl sulfide group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-fluorophenol: Lacks the ethyl sulfide group, making it less versatile in synthetic applications.

    4-Chloro-3-fluorophenyl methyl sulfide: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and applications.

    4-Bromo-3-fluorophenyl ethyl sulfide: Contains a bromo substituent instead of chloro, which can influence its chemical properties and reactivity.

Uniqueness

4-Chloro-3-fluorophenyl ethyl sulfide is unique due to the combination of chloro, fluoro, and ethyl sulfide groups. This combination imparts distinct chemical properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-chloro-4-ethylsulfanyl-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFS/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUSMPUNMLDACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC(=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.